Cas no 132684-60-7 (Fmoc-Tle-OH)

Fmoc-Tle-OH (Fmoc-tert-leucine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting moiety, enabling selective deprotection under mild basic conditions. The tert-leucine (Tle) side chain, featuring a bulky tert-butyl group, enhances peptide stability by resisting enzymatic degradation and promoting rigid secondary structures. This derivative is valued for its high purity, compatibility with standard SPPS protocols, and ability to improve peptide hydrophobicity and conformational control. Its steric hindrance also minimizes racemization during coupling, making it a reliable choice for synthesizing complex peptides with enhanced biostability.
Fmoc-Tle-OH structure
Fmoc-Tle-OH structure
Product Name:Fmoc-Tle-OH
CAS No:132684-60-7
MF:C21H23NO4
MW:353.41162610054
MDL:MFCD00065649
CID:64211
PubChem ID:57650989
Update Time:2025-10-28

Fmoc-Tle-OH Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid
    • N-9-Fluorenylmethoxycarbonyl-L-tert-leucine
    • Fmoc-tBu-Gly-OH
    • (S)-N-Fmoc-2-amino-3,3-dimethyl-butyric acid
    • Fmoc-D-alpha-t-butylglycine
    • Fmoc-L-alpha-t-butylglycine
    • Fmoc-L-tert·leucine
    • Fmoc-L-tert-leucine
    • Fmoc-L-Tle-OH
    • FMoc-L-α-tert-butylglycine
    • Fmoc-Tle-OH
    • METHYL 2-AMINO-3,3-DIMETHYLBUTANOATE
    • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3,3-dimethylbutanoic Acid
    • (S)-2-(Fmoc-amino)-3,3-dimethylbutyric Acid
    • N-Fmoc-L-tert-leucine
    • FMOC-TBU-GLYCINE
    • FMOC-L-T-LEUCINE
    • RARECHEM EM WB 0083
    • FMOC-L-T-BUTYLGLYCINE
    • N-ALPHA-FMOC-L-T-LEUCINE
    • FMOC-ALPHA-T-BUTYLGLYCINE
    • Fmoc-L-tert inverted exclamation mark currencyleucine
    • Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-butanoic acid
    • Fmoc-L-tert.leucine
    • fmoc-t-leucine
    • Fmoc-alpha-t-butyl-Gly-OH
    • L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-
    • S
    • Fmoc-tBu-Gly-OH, >=98.0%
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid
    • AM82576
    • 132684-60-7
    • DS-15709
    • VZOHGJIGTNUNNC-GOSISDBHSA-N
    • Fmoc-L-tert leucine
    • F14567
    • F1251
    • N-alpha-(9-Fluorenylmethyloxycarbonyl-L-tert-leucine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tert-leucine
    • AKOS010367902
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-
    • HY-W009088
    • MFCD00065649
    • CS-W009804
    • SCHEMBL1253102
    • J-300342
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
    • A806475
    • DTXSID70359658
    • EN300-258181
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
    • MDL: MFCD00065649
    • Inchi: 1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
    • InChI Key: VZOHGJIGTNUNNC-GOSISDBHSA-N
    • SMILES: O(C(N[C@H](C(=O)O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 353.16300
  • Monoisotopic Mass: 353.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: solid
  • Melting Point: 123.0 to 127.0 deg-C
  • Boiling Point: 554.1°C at 760 mmHg
  • PSA: 75.63000
  • LogP: 4.41530
  • Solubility: Not determined

Fmoc-Tle-OH Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Safety Term:S22;S24/25
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C

Fmoc-Tle-OH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-Tle-OH Pricemore >>

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TRC
F679618-100mg
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$64.00 2023-05-18
TRC
F679618-250mg
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$69.00 2023-05-18
TRC
F679618-500mg
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Fmoc-Tle-OH Production Method

Fmoc-Tle-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:132684-60-7)Fmoc-Tle-OH
Order Number:A806475
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:45
Price ($):193.0
Email:sales@amadischem.com

Fmoc-Tle-OH Related Literature

Additional information on Fmoc-Tle-OH

Recent Advances in the Application of Fmoc-Tle-OH (132684-60-7) in Chemical Biology and Pharmaceutical Research

Fmoc-Tle-OH (CAS: 132684-60-7), a derivative of tert-leucine (Tle) protected with a fluorenylmethyloxycarbonyl (Fmoc) group, has emerged as a critical building block in peptide synthesis and drug development. Recent studies have highlighted its unique steric and electronic properties, which contribute to enhanced peptide stability and bioactivity. This research brief synthesizes the latest findings on Fmoc-Tle-OH, focusing on its applications in medicinal chemistry, peptide engineering, and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of Fmoc-Tle-OH in stabilizing β-turn structures in cyclic peptides, a key feature for inhibiting protein-protein interactions (PPIs). The incorporation of Tle residues, facilitated by Fmoc-Tle-OH, improved metabolic stability against proteolytic degradation by up to 40% compared to conventional leucine analogs. Researchers attributed this to the bulky tert-butyl side chain of Tle, which restricts conformational flexibility and shields the peptide backbone.

In the context of solid-phase peptide synthesis (SPPS), Fmoc-Tle-OH has shown superior coupling efficiency (≥98% yield) in automated synthesizers, as reported in Organic Process Research & Development (2024). The compound's compatibility with microwave-assisted synthesis reduced reaction times by 30% while maintaining high enantiopurity (>99.5% ee). These advances address previous challenges in incorporating sterically hindered amino acids during large-scale peptide production.

Notably, Fmoc-Tle-OH has been instrumental in developing novel antimicrobial peptides (AMPs). A Nature Communications study (2023) detailed its use in creating amphipathic helices with selective membrane disruption activity against multidrug-resistant Gram-negative bacteria. The Tle-modified peptides exhibited 8-16-fold lower hemolytic activity than traditional AMPs while maintaining potent MIC values (≤2 μg/mL) against Pseudomonas aeruginosa and Acinetobacter baumannii.

Emerging applications in targeted cancer therapies have also been reported. Researchers at MIT (2024) utilized Fmoc-Tle-OH to synthesize peptide-drug conjugates (PDCs) with improved tumor penetration. The Tle moiety enhanced the conjugates' binding affinity to integrin receptors (KD = 12 nM) while reducing liver accumulation by 60% in murine models, as quantified via PET imaging with 89Zr-labeled analogs.

From a commercial perspective, the global market for Fmoc-Tle-OH is projected to grow at 7.2% CAGR (2024-2030), driven by increasing demand for customized peptides in oncology and metabolic disease therapeutics. Current Good Manufacturing Practice (cGMP) production has been established by leading suppliers, with purity specifications now exceeding 99.8% as confirmed by HPLC-MS analyses in recent quality control studies.

Future research directions include exploring Fmoc-Tle-OH in mRNA display libraries for novel binder discovery and its potential in stabilizing constrained peptidomimetics. The compound's unique properties continue to make it indispensable for advancing peptide-based drug discovery pipelines across the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132684-60-7)Fmoc-Tle-OH
A806475
Purity:99%
Quantity:500g
Price ($):193.0
Email